Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate
Description
Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate is a synthetic pyrrolo[1,2-a]pyrazine derivative characterized by a 1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine core with distinct substituents: a hydroxyl group at position 8, a (4-methoxyphenyl)methyl group at position 2, and a methyl ester at position 5. Its synthesis likely follows methodologies analogous to those reported for related intermediates, such as reactions involving (3-oxopiperazine-2-ylidene)ethanoates and halogenated reagents . The structural features of this compound, particularly the 8-hydroxy and 4-methoxyphenyl groups, may influence its solubility, hydrogen-bonding capacity, and interaction with biological targets.
Properties
IUPAC Name |
methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-12-5-3-11(4-6-12)9-19-8-7-18-10-13(17(22)24-2)15(20)14(18)16(19)21/h3-6,10,20H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPLAOASYJEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C=C(C(=C3C2=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
“Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate” is a pyrrolopyrazine derivative . Pyrrolopyrazines are a class of compounds that have been found to exhibit a variety of biological activities. For instance, some pyrrolopyrazine derivatives have shown antibacterial action against both gram-positive and gram-negative microorganisms .
The compound also contains a methoxyphenyl group. Compounds with methoxyphenyl groups have been found to exhibit a variety of biological activities, including anti-inflammatory and antiproliferative effects .
Biochemical Analysis
Biochemical Properties
Similar compounds with pyrazine and pyrrolo groups have shown promising neuroprotective and anti-inflammatory properties These compounds interact with various enzymes and proteins, influencing biochemical reactions
Biological Activity
Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate (CAS No. 2306268-97-1) is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C17H18N2O5
- Molecular Weight : 330.34 g/mol
- Structure : The compound features a pyrrolo[1,2-a]pyrazine core with hydroxyl and methoxy substituents, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structural motifs exhibit antimicrobial properties. For example, compounds containing the 8-hydroxyquinoline nucleus have shown significant activity against various bacterial strains.
| Compound | Target Organism | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|---|
| 8-Hydroxyquinoline Derivative | Pseudomonas aeruginosa | 22 | 24 |
| 8-Hydroxyquinoline Derivative | Klebsiella pneumonia | 25 | 27 |
These findings suggest that methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo could possess similar antimicrobial properties due to its structural similarities to known active compounds .
Anticancer Activity
The anticancer potential of this compound is supported by studies on related structures that demonstrate cytotoxic effects on various cancer cell lines. For instance, compounds with similar dihydropyrrolo structures have shown promising results against breast cancer cells (MCF-7) and others.
A comparative study evaluated the cytotoxicity of several derivatives against MCF-7 cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 |
| Compound B | 15.0 | MCF-7 |
| Methyl 8-hydroxy derivative | TBD | TBD |
The exact IC50 value for methyl 8-hydroxy derivative remains to be determined but is expected to be in a comparable range based on structural activity relationships observed in similar compounds .
Anti-inflammatory Activity
The anti-inflammatory effects of methyl 8-hydroxy derivatives are also noteworthy. Studies have indicated that compounds with similar structures inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Case Studies
- Study on Antimicrobial Properties : A recent study synthesized several derivatives based on the 8-hydroxyquinoline framework and evaluated their efficacy against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an IC50 value of 15 µg/mL against E. coli, indicating significant potential for further development .
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of methyl derivatives on cancer cell lines revealed that certain modifications to the methoxy group significantly enhanced cytotoxic activity, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of the pyrrolo[1,2-a]pyrazine scaffold exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .
Neuroprotective Effects
Compounds similar to methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate have been investigated for their neuroprotective effects. Studies suggest that they may act as acetylcholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Activity :
Comparison with Similar Compounds
b. Derivatives with Modified Ester Groups ()
- Substituents : Varied esters (e.g., ethyl, propyl) at position 6.
- Properties : Increased lipophilicity from bulkier ester groups may enhance membrane permeability but reduce aqueous solubility.
Table 1: Structural and Functional Comparison of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | R8 | R2 | Key Properties | Reference |
|---|---|---|---|---|
| Target Compound | OH | (4-MeOPh)CH2 | Potential enhanced H-bonding | |
| Methyl 1-oxo-...-8-carboxylate | COOCH3 | H | Moderate antimicrobial activity |
Heterocyclic Compounds with Similar Substituents
a. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine (distinct from pyrrolo[1,2-a]pyrazine).
- Substituents : 4-Nitrophenyl (electron-withdrawing) at position 7 vs. 4-methoxyphenyl (electron-donating) in the target compound.
- Properties : The nitro group may confer higher reactivity in electrophilic interactions but reduce bioavailability compared to methoxy groups.
b. Methyl 3-(4-methoxyphenyl)-1-methyl-...chromeno[4,3-b]pyrrole-3a-carboxylate ()
- Core Structure: Chromeno-pyrrole fused system.
- Substituents : Shared 4-methoxyphenyl group but lacks the pyrazine ring.
- Properties: Chromeno-pyrrole derivatives exhibit stabilized conformations (e.g., envelope conformation) via C–H⋯π interactions, suggesting similar stabilizing effects could occur in the target compound .
Table 2: Comparison with Heterocyclic Analogs
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Stepwise Functionalization : Start with pyrrolo[1,2-a]pyrazine core modifications. For example, describes a similar compound synthesized via benzylation and hydrolysis steps, referencing intermediate isolation using column chromatography .
- Key Reactions : Acylation, esterification, and nucleophilic substitution. highlights thiazolo-pyrimidine synthesis via cyclization reactions with nitroarenes, emphasizing temperature control (60–80°C) and solvent selection (dioxane/ethanol) .
- Intermediate Characterization :
- HPLC-PDA : Monitor reaction progress (≥95% purity threshold).
- NMR/IR : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ in IR) .
- HRMS : Validate molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data interpretation be approached?
Methodological Answer: A combination of techniques ensures accuracy:
| Technique | Key Data Points | Example from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and dihydropyrrolo ring protons (δ 2.5–4.0 ppm) | reports δ 7.2–8.1 ppm for nitroaryl substituents . |
| IR | Ester C=O (~1720 cm⁻¹), hydroxyl O-H (~3400 cm⁻¹) | notes carbonyl stretches at 1705 cm⁻¹ . |
| HRMS | Exact mass matching (e.g., C₁₆H₁₈N₂O₅ requires [M+H]⁺ = 319.1294) | validates HRMS with 0.3 mDa error . |
- Data Interpretation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, utilized NOESY to confirm stereochemistry in fused heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects : Check for tautomerism or rotameric equilibria. For dihydropyrrolo systems, notes conformational flexibility in the tetrahydropyrazine ring, causing splitting variations .
- Advanced NMR : Use variable-temperature (VT) NMR to freeze out exchange processes. applied VT-NMR (25–80°C) to distinguish between rotational isomers .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*). provides InChI keys for modeling .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
- Protecting Groups : Temporarily shield hydroxyl or amine groups. uses benzyl ether protection for phenolic OH, removed via catalytic hydrogenation .
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions). highlights Pd(OAc)₂ with SPhos ligand for similar frameworks .
- Workup Optimization :
- Avoid prolonged exposure to acidic/basic conditions.
- Use low-temperature crystallization (e.g., –20°C in ethanol) to isolate sensitive intermediates .
Q. How does the electronic nature of the 4-methoxyphenyl substituent influence the compound’s reactivity?
Methodological Answer:
- Electron-Donating Effects : The methoxy group enhances aromatic ring electron density, directing electrophilic substitution to the para position. demonstrates this in thiazolo-pyrimidine synthesis, where methoxy-substituted aryl groups improved cyclization efficiency .
- Steric Considerations : The bulky benzyl group at position 2 may hinder access to reactive sites. Molecular modeling (e.g., docking studies) can predict steric clashes .
- Reactivity in Cross-Coupling : Methoxy groups can act as directing groups in Pd-catalyzed reactions. notes enhanced regioselectivity in similar systems using Buchwald-Hartwig conditions .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Methodological Answer:
- Purity Assessment : Re-crystallize the compound (e.g., using ethyl acetate/hexane) and re-measure. reports melting points with ±2°C accuracy after triple recrystallization .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms. ’s elemental analysis (C, H, N ±0.3%) ensures stoichiometric consistency .
Experimental Design
Q. How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic (0.1 M HCl, 40°C, 24 hr)
- Basic (0.1 M NaOH, 40°C, 24 hr)
- Oxidative (3% H₂O₂, 25°C, 6 hr)
- Analytical Monitoring : Use UPLC-MS to track degradation products. ’s impurity profiling (e.g., EP standards) provides reference markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
